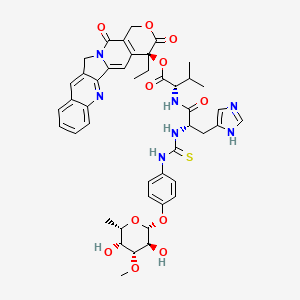

Afeletecan

Description

Properties

CAS No. |

215604-75-4 |

|---|---|

Molecular Formula |

C45H49N7O11S |

Molecular Weight |

896.0 g/mol |

IUPAC Name |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C45H49N7O11S/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64)/t23-,32-,34-,36+,37-,38+,42+,45-/m0/s1 |

InChI Key |

SLOJCSGNHWIKIG-JNYZSSQASA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Afeletecan; BAY 56-3722; BAY-563722; BAY56-3722 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Afeletecan in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afeletecan (formerly known as BAY 56-3722) is a water-soluble, semi-synthetic camptothecin derivative designed as a topoisomerase I inhibitor for the treatment of solid tumors. As a glycoconjugate, it was engineered to improve upon the pharmacological properties of earlier camptothecins, such as stability of the active lactone ring. The core mechanism of action of this compound hinges on its ability to stabilize the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of single-strand DNA breaks created by the enzyme, leading to the accumulation of DNA lesions. The collision of the replication fork with these stabilized complexes results in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death in cancer cells. Preclinical studies demonstrated significant antitumor activity in various cancer cell lines and in vivo xenograft models. However, the clinical development of this compound was discontinued, limiting the availability of extensive clinical data. This guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by available preclinical data, and details the experimental protocols used to elucidate its function.

Introduction

Camptothecins are a class of cytotoxic quinoline-based alkaloids that have demonstrated significant antitumor activity.[1] Their primary cellular target is topoisomerase I, a nuclear enzyme essential for resolving DNA topological stress during replication and transcription.[2] this compound was developed as a next-generation camptothecin with a carbohydrate moiety conjugated to the parent compound.[3] This modification was intended to enhance water solubility and stabilize the active lactone form of the drug in the bloodstream.[3][4]

The fundamental principle behind the anticancer activity of this compound lies in its function as a topoisomerase I "poison." Unlike enzyme inhibitors that block the active site, this compound traps the enzyme in a covalent complex with DNA, converting a transient physiological event into a permanent and lethal DNA lesion.

Chemical and Physical Properties

This compound is the hydrochloride salt of a camptothecin derivative. Its chemical structure is characterized by the core pentacyclic ring structure of camptothecin, with a glycoconjugate moiety attached.

| Property | Value | Source |

| Molecular Formula | C45H49N7O11S | |

| Molecular Weight | 895.98 g/mol | |

| Synonyms | BAY 56-3722, BAY 38-3441 | |

| Chemical Name | [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate |

Core Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I. This process can be broken down into several key steps:

-

Binding to the Topoisomerase I-DNA Complex: Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. This compound intercalates at the DNA-enzyme interface, forming a stable ternary complex.

-

Stabilization of the Cleavable Complex: The presence of this compound prevents the re-ligation of the nicked DNA strand, effectively trapping the topoisomerase I enzyme in a covalent bond with the 3'-end of the broken DNA strand.

-

Generation of Double-Strand Breaks: During the S-phase of the cell cycle, the advancing replication fork collides with the stabilized this compound-topoisomerase I-DNA complex. This collision leads to the conversion of the single-strand break into a permanent and cytotoxic double-strand DNA break.

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and optimization of 20-O-linked camptothecin glycoconjugates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Afeletecan (BAY 38-3441): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afeletecan (BAY 38-3441) is a synthetic camptothecin analogue developed as a potent anti-cancer agent. As a topoisomerase I inhibitor, it exerts its cytotoxic effects by stabilizing the covalent complex between the enzyme and DNA, leading to double-strand breaks and subsequent apoptosis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, presenting key data in a structured format for researchers and drug development professionals.

Introduction

This compound (BAY 38-3441) is a water-soluble glycoconjugate of camptothecin, designed to improve upon the limited solubility and stability of the parent compound.[1] It is a prodrug that has demonstrated significant anticancer activity in preclinical and early clinical studies.[2][3] The strategic modification of the camptothecin structure aimed to enhance its pharmacokinetic profile and tumor-targeting capabilities.

Discovery and Rationale

The development of this compound was driven by the need for camptothecin derivatives with improved pharmacological properties. Camptothecin, a natural product, is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription.[1] However, its clinical utility is hampered by poor water solubility and the instability of its active lactone ring, which hydrolyzes to an inactive carboxylate form at physiological pH.

This compound was designed as a 20-O-linked glycoconjugate of camptothecin.[1] This glycoconjugation strategy aimed to:

-

Increase water solubility: The addition of a carbohydrate moiety enhances the molecule's hydrophilicity.

-

Stabilize the active lactone form: The bulky substituent at the 20-hydroxyl group sterically hinders hydrolysis.

-

Potentially improve tumor selectivity: The carbohydrate portion could facilitate uptake by tumor cells that overexpress certain glucose transporters.

Synthesis of this compound (BAY 38-3441)

The synthesis of this compound involves a multi-step process, beginning with the modification of the parent camptothecin molecule. The following is a generalized experimental protocol based on available literature.

Experimental Protocol: Synthesis of this compound

Step 1: Acylation of Camptothecin

-

Suspend camptothecin in a suitable aprotic solvent (e.g., dichloromethane).

-

Add N-Boc-valine-N-carboxyanhydride to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Purify the resulting ester intermediate by column chromatography.

Step 2: Deprotection of the Amino Ester

-

Dissolve the purified ester from Step 1 in a solution of trifluoroacetic acid in dichloromethane.

-

Stir the mixture at room temperature to effect the cleavage of the N-Boc protecting group.

-

Remove the solvent under reduced pressure to obtain the amino ester.

Step 3: Coupling with N-Boc-histidine

-

Dissolve the amino ester from Step 2 and N-Boc-histidine in a suitable solvent (e.g., dimethylformamide).

-

Add a coupling agent (e.g., HATU) and a base (e.g., diisopropylethylamine).

-

Stir the reaction at room temperature until completion.

-

Purify the resulting dipeptide conjugate.

Step 4: Final Deprotection and Conjugation

-

Treat the dipeptide conjugate with trifluoroacetic acid to remove the remaining Boc group, yielding the histidyl-valyl camptothecin ester.

-

In a separate reaction, prepare the isothiocyanate derivative of the fucopyranoside moiety.

-

Couple the isothiocyanate derivative with the amine of the histidyl-valyl camptothecin ester to form the final thiourea adduct.

-

Isolate the final product as the hydrochloride salt.

Mechanism of Action

This compound, like other camptothecin analogues, targets the nuclear enzyme DNA topoisomerase I. The proposed mechanism of action is as follows:

-

Inhibition of Topoisomerase I: this compound binds to and stabilizes the covalent "cleavable complex" formed between topoisomerase I and DNA.

-

Prevention of DNA Re-ligation: This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme during its normal catalytic cycle.

-

Induction of DNA Double-Strand Breaks: When the replication fork collides with this stabilized complex, it leads to the formation of irreversible DNA double-strand breaks.

-

Activation of Apoptosis: The accumulation of DNA damage triggers a cellular stress response, ultimately leading to programmed cell death (apoptosis).

Below is a diagram illustrating the proposed signaling pathway initiated by this compound.

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Preclinical and Clinical Data

This compound has undergone preclinical and Phase I clinical evaluation. The following tables summarize the key quantitative findings from these studies.

Table 1: Phase I Clinical Trial Data for this compound (BAY 38-3441) - Schedule 1

| Parameter | Value | Reference |

| Dosing Schedule | 30-minute infusion, 1 day every 3 weeks | |

| Dose Levels Tested (mg/m²/day) | 20, 40, 67, 100, 140, 210, 315, 470, 600 | |

| Dose-Limiting Toxicities (DLTs) | Renal toxicity, granulocytopenia, thrombocytopenia | |

| DLT Onset Dose (mg/m²/day) | ≥ 470 | |

| Other Non-DLT Adverse Events | Gastrointestinal, dermatological, hematological | |

| Pharmacokinetics | Dose-dependent, but not linear |

Table 2: Phase I Clinical Trial Data for this compound (BAY 38-3441) - Schedule 2

| Parameter | Value | Reference |

| Dosing Schedule | 30-minute infusion, daily for 3 consecutive days every 3 weeks | |

| Dose Levels Tested (mg/m²/day) | 126, 189, 246, 320, 416 | |

| Dose-Limiting Toxicities (DLTs) | Diarrhea, thrombocytopenia | |

| DLT Onset Dose (mg/m²/day) | ≥ 320 | |

| Recommended Phase II Dose (mg/m²/day) | 320 |

Table 3: Phase I Clinical Trial Data for this compound (BAY 38-3441) - 5-Day Schedule

| Parameter | Value | Reference |

| Dosing Schedule | 30-minute infusion, daily for 5 consecutive days every 21 days | |

| Number of Patients | 31 | |

| Most Common Non-hematologic Side Effects | Diarrhea (29%), vomiting (19%), nausea (19%), lethargy (13%), abdominal pain (10%) | |

| Main Hematologic Toxicity | Prolonged neutropenia | |

| Best Response | Stable disease in 9 patients | |

| Median Duration of Stable Disease | 2.7 months (range: 2.3-20.6 months) |

Experimental Workflows

The development and evaluation of this compound involved a series of interconnected experimental stages.

Caption: General experimental workflow for the development of this compound.

Conclusion

This compound (BAY 38-3441) represents a thoughtfully designed camptothecin analogue that successfully addressed some of the key limitations of the parent compound. Its development as a water-soluble, lactone-stabilized prodrug demonstrated the potential of glycoconjugation in cancer drug delivery. While its clinical development was ultimately halted, the data gathered from its preclinical and clinical studies provide valuable insights for the design of future topoisomerase I inhibitors and other targeted cancer therapeutics. The synthesis and evaluation of this compound have contributed significantly to the understanding of structure-activity relationships in the camptothecin class of compounds.

References

- 1. The Search for Anticancer Agents from Tropical Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I clinical and pharmacokinetic study of the camptothecin glycoconjugate, BAY 38-3441, as a daily infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Preclinical Efficacy of Afeletecan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afeletecan, also known by its developmental codes BAY 56-3722 and BAY 38-3441, is a water-soluble camptothecin (CPT) glycoconjugate designed to improve upon the therapeutic window of earlier CPT analogs. As a topoisomerase I inhibitor, this compound stabilizes the covalent complex between the enzyme and DNA, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1] The conjugation of a carbohydrate moiety is intended to enhance the stability of the active lactone ring of the camptothecin core, potentially allowing for prolonged exposure of tumor cells to the active compound.[1] This guide provides a comprehensive overview of the available preclinical data on the efficacy of this compound, including details on its mechanism of action, in vivo study outcomes, and relevant experimental methodologies.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects through the inhibition of DNA topoisomerase I, an essential enzyme for relaxing DNA supercoiling during replication and transcription. The binding of this compound to the topoisomerase I-DNA complex prevents the re-ligation of the single-strand breaks created by the enzyme. This stabilized ternary complex interferes with the progression of the DNA replication fork, resulting in the generation of irreversible double-strand DNA breaks and the initiation of apoptosis.[1]

References

Afeletecan and its Role in DNA Replication Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afeletecan (formerly BAY 56-3722) is a water-soluble camptothecin derivative that, like other agents in its class, functions as a topoisomerase I (TOP1) inhibitor. By stabilizing the TOP1-DNA cleavage complex, this compound creates insurmountable obstacles for the DNA replication machinery. The collision of replication forks with these stabilized complexes leads to the formation of DNA double-strand breaks (DSBs), a potent form of cytotoxic DNA damage. This event triggers a cascade of cellular responses collectively known as the DNA damage response (DDR), which ultimately determines the fate of the cell—be it cell cycle arrest, DNA repair, or apoptosis. This technical guide provides an in-depth examination of this compound's mechanism of action, its impact on DNA replication stress, and the cellular signaling pathways it perturbs. Due to the limited availability of published quantitative data for this compound following the cessation of its clinical development, this guide incorporates data from other well-characterized camptothecin analogues to provide a comprehensive overview of the class. Detailed experimental protocols for studying the effects of TOP1 inhibitors on DNA replication stress are also provided.

Introduction to this compound and Topoisomerase I Inhibition

This compound is a glycoconjugate of camptothecin, designed to improve water solubility and stabilize the active lactone form of the molecule in the bloodstream[1][2]. Its fundamental mechanism of action is the inhibition of DNA topoisomerase I, an essential enzyme that alleviates torsional stress during DNA replication and transcription by introducing transient single-strand breaks in the DNA[2].

The catalytic cycle of TOP1 involves the formation of a covalent intermediate, known as the cleavage complex, where the enzyme is linked to the 3' end of the cleaved DNA strand. This compound and other camptothecin derivatives bind to this TOP1-DNA complex, preventing the re-ligation of the DNA strand[2]. This stabilization of the cleavage complex transforms a transient enzymatic intermediate into a persistent DNA lesion.

This compound-Induced DNA Replication Stress

The cytotoxicity of this compound is primarily exerted during the S-phase of the cell cycle. When a DNA replication fork encounters an this compound-stabilized TOP1-DNA complex, the progression of the fork is arrested. This collision leads to the conversion of a single-strand break into a highly cytotoxic double-strand break (DSB), a hallmark of replication stress[2].

Key Events in this compound-Induced Replication Stress:

-

Replication Fork Stalling: The stabilized TOP1-DNA complex acts as a physical barrier to the advancing replication machinery.

-

Fork Collapse and DSB Formation: The collision of the replication fork with the TOP1 cleavage complex results in the collapse of the fork and the generation of a DSB.

-

Activation of the DNA Damage Response (DDR): The presence of DSBs triggers a complex signaling network, the DDR, which coordinates cell cycle progression, DNA repair, and, if the damage is too severe, apoptosis.

Signaling Pathways Activated by this compound

The DSBs generated by this compound activate two primary DDR signaling pathways orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

-

ATM-Chk2 Pathway: Primarily activated by DSBs, ATM phosphorylates a number of downstream targets, including the checkpoint kinase Chk2. This pathway is crucial for inducing cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair.

-

ATR-Chk1 Pathway: While traditionally associated with single-stranded DNA and stalled replication forks, the ATR-Chk1 pathway can also be activated by camptothecin-induced damage, contributing to cell cycle arrest and the stabilization of replication forks.

The interplay between these pathways is complex and can be cell-type dependent. The ultimate cellular outcome—survival or apoptosis—is determined by the extent of DNA damage and the proficiency of the cell's repair mechanisms.

Quantitative Data on Camptothecin Analogues

Due to the discontinuation of this compound's clinical development, comprehensive quantitative data in the public domain is limited. The following tables summarize representative data for the well-characterized camptothecin analogue, topotecan, to illustrate the typical potency and effects of this class of drugs.

Table 1: In Vitro Cytotoxicity of Topotecan in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 5 - 20 | |

| HT-29 | Colon Cancer | 10 - 50 | |

| SKOV-3 | Ovarian Cancer | 20 - 100 | |

| A549 | Lung Cancer | 15 - 60 | [Generic data] |

| U937 | Leukemia | 2 - 10 | [Generic data] |

Table 2: Pharmacokinetic Parameters of Topotecan in Humans

| Parameter | Value | Reference |

| Elimination Half-life (t1/2) | 2 - 3 hours | |

| Volume of Distribution (Vd) | ~100 L/m² | |

| Plasma Clearance (CL) | ~30 L/h/m² | |

| Protein Binding | ~35% |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of TOP1 inhibitors like this compound in DNA replication stress.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound (or other TOP1 inhibitors) in culture medium and add to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for DNA Damage Markers (γH2AX)

This protocol detects the phosphorylation of H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin or total H2AX.

DNA Fiber Analysis for Replication Fork Dynamics

This technique visualizes individual DNA replication forks to assess parameters like fork speed and stalling.

Methodology:

-

Cell Labeling: Sequentially pulse-label cells with two different thymidine analogues, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), for 20-30 minutes each. Treat with this compound between or during the labeling periods.

-

Cell Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer.

-

DNA Spreading: Spot the cell lysate onto a microscope slide and tilt the slide to allow the DNA fibers to spread down the slide.

-

Fixation and Denaturation: Fix the DNA fibers with a methanol/acetic acid solution and denature the DNA with HCl.

-

Immunostaining: Block the slides and then sequentially incubate with primary antibodies that specifically recognize CldU and IdU, followed by fluorescently-labeled secondary antibodies of different colors.

-

Microscopy and Imaging: Visualize the DNA fibers using a fluorescence microscope and capture images.

-

Data Analysis: Measure the lengths of the CldU and IdU tracks to calculate replication fork speed and analyze the frequency of stalled and new origins.

Conclusion

This compound, as a member of the camptothecin family of TOP1 inhibitors, induces potent DNA replication stress, leading to the formation of cytotoxic double-strand breaks and the activation of the DNA damage response. While the clinical development of this compound was halted, the study of its mechanism of action and that of other camptothecins continues to provide valuable insights into the interplay between DNA replication, DNA repair, and cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of TOP1 inhibitors on DNA replication stress and to explore novel therapeutic strategies targeting these fundamental cellular processes. Further research into the nuances of the DDR in response to specific TOP1 inhibitors may uncover biomarkers for patient stratification and opportunities for rational combination therapies.

References

In-Depth Technical Guide to the Pharmacokinetics of Afeletecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afeletecan (formerly known as BAY 38-3441) is a synthetic, water-soluble camptothecin analogue developed as a potential antineoplastic agent. As a topoisomerase I inhibitor, it was designed to overcome some of the limitations of earlier camptothecin derivatives, such as poor solubility and lactone ring instability. This technical guide provides a comprehensive overview of the available pharmacokinetic data on this compound, drawing from preclinical and clinical studies. The information is intended to serve as a resource for researchers and professionals involved in the development of novel cancer therapeutics.

Mechanism of Action

This compound exerts its cytotoxic effects through the inhibition of topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription. The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, irreversible double-strand DNA breaks occur, ultimately triggering apoptosis and cell death.

Caption: Mechanism of this compound as a Topoisomerase I inhibitor.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical and clinical settings. The following sections summarize the available data on its absorption, distribution, metabolism, and excretion (ADME).

Preclinical Pharmacokinetics

In vivo studies in animal models have provided initial insights into the pharmacokinetic properties of this compound.

Key Findings:

-

Elimination: In rats, the primary route of elimination for this compound is biliary excretion.

Clinical Pharmacokinetics

The pharmacokinetics of this compound in humans have been investigated in Phase I clinical trials. These studies aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic profile of the drug when administered via different dosing schedules.

General Observations:

-

The pharmacokinetics of this compound and its active metabolite, camptothecin, have been observed to be dose-dependent but not linear.

Data from Phase I Clinical Trials:

Two key Phase I studies provide the majority of the available human pharmacokinetic data for this compound.

-

Study 1: Mross et al. (2004)

-

Design: This study evaluated two dosing schedules: a single infusion every 3 weeks and a daily infusion for three consecutive days every 3 weeks.

-

Recommended Dose: The recommended dose for Phase II studies was determined to be 320 mg/m²/day administered as a 30-minute infusion for three consecutive days.

-

-

Study 2: Chen et al. (2005)

-

Design: This study investigated a daily 30-minute infusion for five consecutive days every 21 days.

-

Outcome: The development of this compound was terminated due to excessive toxicity observed in a companion trial, and thus the MTD was not reached in this study.

-

Due to the termination of its clinical development, a complete and detailed quantitative pharmacokinetic profile of this compound is not available in the public domain. The tables below are structured to present the key pharmacokinetic parameters that would typically be reported. However, the specific values from the full study publications are not accessible.

Table 1: Summary of this compound Pharmacokinetic Parameters (Single-Dose Schedule) (Data from Mross et al., 2004 - Full text not available)

| Parameter | Units | Value (at specific dose) |

| Cmax (Maximum Concentration) | ng/mL | Data not available |

| AUC (Area Under the Curve) | ng*h/mL | Data not available |

| t½ (Half-life) | h | Data not available |

| CL (Clearance) | L/h/m² | Data not available |

| Vd (Volume of Distribution) | L/m² | Data not available |

Table 2: Summary of this compound Pharmacokinetic Parameters (3-Day Schedule) (Data from Mross et al., 2004 - Full text not available)

| Parameter | Units | Value (at 320 mg/m²/day) |

| Cmax (Maximum Concentration) | ng/mL | Data not available |

| AUC (Area Under the Curve) | ng*h/mL | Data not available |

| t½ (Half-life) | h | Data not available |

| CL (Clearance) | L/h/m² | Data not available |

| Vd (Volume of Distribution) | L/m² | Data not available |

Table 3: Summary of this compound Pharmacokinetic Parameters (5-Day Schedule) (Data from Chen et al., 2005 - Full text not available)

| Parameter | Units | Value (at various dose levels) |

| Cmax (Maximum Concentration) | ng/mL | Data not available |

| AUC (Area Under the Curve) | ng*h/mL | Data not available |

| t½ (Half-life) | h | Data not available |

| CL (Clearance) | L/h/m² | Data not available |

| Vd (Volume of Distribution) | L/m² | Data not available |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies are not fully available. However, based on the abstracts of the key clinical trials, the following methodologies were employed.

Clinical Study Design and Dosing

-

Patient Population: Patients with advanced solid tumors.

-

Administration: Intravenous infusion over 30 minutes.

-

Dosing Regimens:

-

Single dose every 3 weeks.

-

Daily for three consecutive days every 3 weeks.

-

Daily for five consecutive days every 3 weeks.

-

Pharmacokinetic Sampling

-

Plasma samples were collected to characterize the pharmacokinetics of both this compound and camptothecin. The specific time points for sample collection are not detailed in the available literature.

Bioanalytical Method

-

The specific bioanalytical method used for the quantification of this compound and camptothecin in plasma is not described in the available abstracts. A validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach for such an analysis.

Caption: A generalized workflow for pharmacokinetic analysis.

Conclusion

This compound is a camptothecin analogue that showed promise as a topoisomerase I inhibitor. Pharmacokinetic studies revealed dose-dependent but non-linear characteristics. However, its clinical development was halted due to toxicity concerns, leaving a gap in the comprehensive understanding of its pharmacokinetic profile. The data presented in this guide, compiled from the available preclinical and clinical literature, provides a foundational understanding of the pharmacokinetics of this compound for the scientific community. Further investigation into the specific metabolic pathways and transport mechanisms of this compound could provide valuable insights for the design of future camptothecin derivatives with improved therapeutic indices.

Afeletecan's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afeletecan, a water-soluble camptothecin derivative, is an antineoplastic agent that functions as a topoisomerase I inhibitor.[1][2][3] Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which obstructs the DNA religation step.[1][2] This interference with the normal enzymatic activity of topoisomerase I leads to the accumulation of single-strand breaks in the DNA. When the cellular replication machinery encounters these stabilized complexes during the S phase of the cell cycle, the single-strand breaks are converted into cytotoxic double-strand breaks. This DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis. This guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on cell cycle progression, supported by experimental protocols and data representation.

Core Mechanism of Action

This compound, like other camptothecin analogues, targets DNA topoisomerase I, an essential enzyme for relaxing torsional stress during DNA replication and transcription. The drug intercalates into the DNA-topoisomerase I complex, forming a stable ternary structure. This stabilization prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA. The collision of the replication fork with this trapped complex during S phase is a critical event that converts the single-strand breaks into double-strand DNA breaks, activating DNA damage response pathways and leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following table summarizes the expected dose-dependent effects of this compound on cell cycle distribution, based on the known activity of topoisomerase I inhibitors.

| Parameter | Description | Expected Values |

| IC50 (Cell Viability) | Concentration of this compound required to inhibit cell growth by 50%. | Varies by cell line (typically in the nanomolar to low micromolar range). |

| S Phase Arrest | Percentage of cells accumulating in the S phase of the cell cycle following treatment. | Dose-dependent increase. |

| G2/M Phase Arrest | Percentage of cells accumulating in the G2/M phase of the cell cycle following treatment. | Dose-dependent increase. |

| Apoptosis Induction | Percentage of apoptotic cells (e.g., Annexin V positive) following treatment. | Dose-dependent increase. |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle phase distribution.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified duration (e.g., 24, 48 hours).

-

Cell Harvest: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To investigate the effect of this compound on the expression levels of key cell cycle regulatory proteins.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the flow cytometry protocol.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, p-Cdc2, p-H2AX).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Caption: this compound-induced DNA damage and subsequent G2/M cell cycle arrest pathway.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Conclusion

This compound exerts its cytotoxic effects by targeting topoisomerase I, leading to DNA damage and the activation of cell cycle checkpoints. This results in a significant arrest of cancer cells in the S and G2/M phases, ultimately culminating in apoptosis. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies focusing on specific cell lines and in vivo models are warranted to fully elucidate the nuanced impacts of this compound on cell cycle progression and its potential in combination therapies.

References

Beyond Topoisomerase I: Exploring the Non-Canonical Molecular Targets of Afeletecan and its Analogs

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Afeletecan, a water-soluble camptothecin derivative, is recognized for its clinical antineoplastic activity, which is primarily attributed to the inhibition of topoisomerase I (Top1). By stabilizing the Top1-DNA cleavage complex, this compound induces DNA damage and triggers apoptosis in rapidly dividing cancer cells.[1] However, the landscape of cancer therapeutics is increasingly revealing that the efficacy and toxicity profiles of drugs are often dictated by their engagement with a broader range of molecular targets. This technical guide delves into the potential molecular targets of this compound beyond its canonical interaction with topoisomerase I. While direct, comprehensive studies on the non-Top1 targets of this compound are not extensively available in public literature, compelling evidence from studies of other camptothecin analogs, notably FL118, provides a strong rationale for investigating similar off-target effects and alternative mechanisms of action for this class of compounds. This guide will, therefore, explore the known non-Top1 targets of camptothecin derivatives as a predictive framework for understanding the complete molecular pharmacology of this compound.

The Precedent for Topoisomerase I-Independent Effects of Camptothecin Analogs

The notion that camptothecin derivatives may exert their anticancer effects through mechanisms independent of Top1 inhibition is supported by several lines of evidence. Studies have shown that camptothecin can affect cellular processes such as protein, RNA, and DNA synthesis, hinting at a wider range of molecular interactions.[2] Furthermore, the development of resistance to camptothecins is not solely linked to alterations in Top1, suggesting the involvement of other cellular factors and pathways.[2]

A pivotal example of a camptothecin analog with a well-documented Top1-independent mechanism of action is FL118 . The antitumor activity of FL118 has been shown to be independent of Top1 expression levels.[3] This has paved the way for identifying a novel set of molecular targets that are critical for cancer cell survival and proliferation.

Key Non-Topoisomerase I Molecular Targets of Camptothecin Analogs

Based on the extensive research on FL118 and other camptothecin derivatives, several key molecular targets and pathways have been identified that are modulated independently of Top1.

Inhibitor of Apoptosis Proteins (IAPs)

FL118 has been demonstrated to downregulate the expression of several key members of the Inhibitor of Apoptosis (IAP) family.[4] This family of proteins plays a crucial role in suppressing apoptosis and promoting cancer cell survival. The specific IAPs targeted include:

-

Survivin (BIRC5): A protein that is highly expressed in most human cancers and is involved in inhibiting apoptosis and regulating cell division. FL118's ability to reduce survivin levels is a significant component of its antitumor activity.

-

XIAP (X-linked inhibitor of apoptosis protein): A potent inhibitor of caspases, the key executioners of apoptosis.

-

cIAP2 (Cellular inhibitor of apoptosis protein 2): Involved in the regulation of apoptosis and inflammatory signaling pathways.

The downregulation of these IAPs by FL118 sensitizes cancer cells to apoptosis, contributing to its therapeutic efficacy.

Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. FL118 has been shown to modulate the expression of key Bcl-2 family members:

-

Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic protein that is frequently overexpressed in cancer and is associated with therapeutic resistance. FL118 effectively inhibits Mcl-1 expression.

-

Bax and Bim: Pro-apoptotic proteins whose expression is induced by FL118, thereby promoting apoptosis.

This dual action of inhibiting anti-apoptotic proteins while upregulating pro-apoptotic ones shifts the cellular balance towards cell death.

DNA Damage Response and Repair Pathways

Beyond inducing DNA damage through Top1 inhibition, camptothecin analogs can also modulate the cellular machinery responsible for repairing this damage. FL118 has been shown to inhibit the homologous recombination repair pathway by downregulating RAD51 , a key protein in this process. This inhibition of DNA repair can potentiate the cytotoxic effects of the drug and overcome resistance mechanisms.

Quantitative Data on Non-Topoisomerase I Target Modulation

While specific binding affinities and IC50 values for this compound against non-Top1 targets are not available, the following table summarizes the effects of the camptothecin analog FL118 on its key molecular targets. This data provides a quantitative perspective on the potential off-target activities that could be investigated for this compound.

| Target Protein | Effect of FL118 | Cell Lines Studied | Reference |

| Survivin | Downregulation | Colorectal, Head and Neck, Ovarian, Prostate, Lung Cancer | |

| Mcl-1 | Downregulation | Colorectal, Head and Neck, Ovarian, Prostate, Lung Cancer | |

| XIAP | Downregulation | Colorectal, Head and Neck, Ovarian, Prostate, Lung Cancer | |

| cIAP2 | Downregulation | Colorectal, Head and Neck, Ovarian, Prostate, Lung Cancer | |

| RAD51 | Downregulation | Colorectal Cancer | |

| Bax | Upregulation | Various Cancer Cell Types | |

| Bim | Upregulation | Various Cancer Cell Types |

Signaling Pathways Modulated by Camptothecin Analogs

The engagement of camptothecin analogs with non-Top1 targets leads to the modulation of critical signaling pathways involved in cancer cell survival and proliferation.

Apoptosis Signaling Pathway

The downregulation of IAP and Bcl-2 family proteins by FL118 directly impacts the apoptosis signaling cascade, making cancer cells more susceptible to programmed cell death.

DNA Damage Response Pathway

The inhibition of RAD51 by FL118 compromises the ability of cancer cells to repair DNA double-strand breaks, a critical survival mechanism.

References

- 1. This compound Hydrochloride | C45H50ClN7O11S | CID 9962982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

Afeletecan: A Technical Guide on its Potential in Treating Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afeletecan (also known as BAY 56-3722, with its hydrochloride salt denoted as BAY 38-3441) is a water-soluble camptothecin derivative that demonstrated potential as an anti-cancer agent against solid tumors. As a topoisomerase I inhibitor, its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, leading to DNA damage and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action and experimental workflows. While showing early promise, the clinical development of this compound was ultimately halted. This document serves as a repository of the scientific knowledge generated for this compound, which may inform future research in the development of topoisomerase I inhibitors.

Introduction

Camptothecin and its analogs represent a critical class of chemotherapeutic agents used in the treatment of various malignancies. This compound, a glycoconjugate of camptothecin, was developed to improve upon the solubility and stability of the parent compound. Its primary mechanism of action is the inhibition of topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. By trapping the enzyme-DNA complex, this compound induces single-strand breaks which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks, ultimately triggering programmed cell death.

Preclinical Data

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| HT29 | Colon Carcinoma | Data not publicly available, but reported to have good activity[1] | Not Specified |

| MX-1 | Breast Cancer Xenograft | Data not publicly available, but reported to have good activity[1] | Not Specified |

| Other Solid Tumor Cell Lines | Various | Data not publicly available, but reported to have good activity[1] | Not Specified |

In Vivo Efficacy in Xenograft Models

In preclinical animal models, this compound exhibited significant anti-tumor activity. Studies in nude mice bearing human tumor xenografts showed that this compound was more efficacious at its maximum tolerated dose than topotecan and demonstrated less gastrointestinal toxicity and myelosuppression.[1][2] For instance, in a breast cancer xenograft model (MX-1), specific glycoconjugates of camptothecin, including the class of compounds to which this compound belongs, inhibited tumor growth by over 96%.

| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| MX-1 (Breast Cancer) | This compound (as part of a class of glycoconjugates) | >96 | |

| Various Human Tumor Xenografts | This compound | More efficacious than topotecan at MTD |

Clinical Data

Phase I Clinical Trials

Two key Phase I studies evaluated the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of this compound (BAY 38-3441) in patients with advanced solid tumors.

Mross et al. Study Overview

-

Design: Dose-escalation study with two schedules: single 30-minute infusion every 3 weeks, and a daily 30-minute infusion for three consecutive days every 3 weeks.

-

Patient Population: 81 patients with advanced solid tumors.

-

Key Findings:

-

Dose-Limiting Toxicities (DLTs):

-

Single-dose schedule (≥470 mg/m²/day): Renal toxicity, granulocytopenia, and thrombocytopenia.

-

3-day schedule (≥320 mg/m²/day): Diarrhea and thrombocytopenia.

-

-

Recommended Phase II Dose: 320 mg/m²/day for 3 days every 3 weeks, due to a superior safety profile.

-

Pharmacokinetics: Dose-dependent but non-linear pharmacokinetics for both this compound and its active metabolite, camptothecin.

-

Chen et al. Study Overview

-

While a specific publication by "Chen et al." on a phase I trial of BAY 38-3441 was not retrieved in the immediate search, the Mross et al. paper provides a comprehensive look into the phase I development. It's possible that multiple phase I studies were conducted, which is a common practice in drug development.

Phase II Clinical Trial and Clinical Hold

A Phase II study of this compound (BAY 56-3722) was initiated in patients with recurrent or metastatic colorectal cancer resistant or refractory to irinotecan.

-

Design: Intravenous administration of 320 mg/m² daily for 3 days every 3 weeks.

-

Patient Population: 24 patients were enrolled.

-

Clinical Hold: The study was put on a clinical hold due to adverse events observed in other ongoing studies with the compound. Following a review of the safety data from the entire clinical program, Bayer decided to withdraw this compound from all clinical investigations due to observed safety issues, a lack of therapeutic benefit, and poor enrollment in other studies.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

In Vivo Xenograft Study

This protocol outlines the establishment and monitoring of human tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude)

-

Human cancer cell line suspension

-

Matrigel (optional, to improve tumor take rate)

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length and width with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound according to the desired dosing schedule and route.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Termination and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors for final analysis.

Signaling Pathways and Visualizations

Mechanism of Action of this compound

This compound exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity

The following diagram illustrates the workflow for determining the IC50 value of this compound using an MTT assay.

References

Methodological & Application

Application Notes and Protocols: Afeletecan In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afeletecan is a water-soluble derivative of camptothecin, an antineoplastic agent that targets topoisomerase I.[1] Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which inhibits the re-ligation of single-strand breaks introduced by the enzyme.[1] This leads to the accumulation of DNA double-strand breaks upon collision with the replication fork, ultimately triggering apoptosis and cell death.[1][2] In vitro cytotoxicity assays are fundamental for determining the potency and selectivity of novel anticancer compounds like this compound.[3] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a standard colorimetric assay.

Quantitative Data Summary

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour incubation period. Such data is crucial for comparing the relative sensitivity of different cell types to the drug.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 0.85 |

| HT-29 | Colon Carcinoma | 1.20 |

| HL-60 | Promyelocytic Leukemia | 0.45 |

| K562 | Chronic Myelogenous Leukemia | 0.68 |

| MCF-7 | Breast Adenocarcinoma | 1.55 |

| MDA-MB-231 | Breast Adenocarcinoma | 1.80 |

Signaling Pathway of this compound

This compound, as a topoisomerase I inhibitor, interferes with the normal function of this enzyme in DNA replication and transcription. This interference leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

References

- 1. This compound Hydrochloride | C45H50ClN7O11S | CID 9962982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

Establishing Afeletecan-Resistant Cancer Cell Lines: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug resistance is a significant challenge in cancer therapy. The development of in vitro models of drug-resistant cancer cell lines is a critical tool for understanding the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies. This application note provides a detailed protocol for establishing Afeletecan-resistant cancer cell lines using a dose-escalation methodology. This compound is a potent topoisomerase I inhibitor, and resistance to this class of drugs often involves complex cellular adaptations. This document outlines the experimental workflow, detailed protocols for cell culture and resistance induction, methods for confirming resistance, and a summary of expected quantitative outcomes. Additionally, it includes a diagram of the key signaling pathways implicated in topoisomerase I inhibitor resistance.

Introduction

This compound is a next-generation topoisomerase I inhibitor designed to overcome some of the limitations of earlier camptothecins. However, as with other chemotherapeutic agents, cancer cells can develop resistance to this compound over time, limiting its clinical efficacy. The generation of this compound-resistant cancer cell lines in the laboratory provides an invaluable platform to investigate the underlying molecular mechanisms of this acquired resistance. These models can be used to identify biomarkers of resistance, screen for new drugs that can overcome resistance, and test combination therapies.

This protocol details a robust and reproducible method for generating this compound-resistant cancer cell lines through a stepwise increase in drug concentration. This approach mimics the clinical scenario where cancer cells are exposed to escalating doses of a therapeutic agent.

Experimental Workflow

The overall workflow for establishing this compound-resistant cancer cell lines is a multi-step process that can take several months to complete.[1][2][3] The key stages are outlined in the diagram below.

Caption: Workflow for generating this compound-resistant cancer cell lines.

Detailed Experimental Protocols

Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound. This is a critical first step for establishing the starting concentration for resistance induction.[4][5]

Materials:

-

Parental cancer cell line of choice (e.g., HCT116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CCK-8)

-

Plate reader

Protocol:

-

Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium. The concentration range should span from sub-nanomolar to micromolar to capture the full dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Induction of this compound Resistance using Dose-Escalation

Objective: To gradually select for a population of cancer cells that can survive and proliferate in the presence of increasing concentrations of this compound.

Materials:

-

Parental cancer cell line

-

Complete cell culture medium

-

This compound stock solution

-

Culture flasks (T25 or T75)

-

Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Protocol:

-

Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 assay.

-

Maintain the cells in this concentration of this compound, changing the medium every 2-3 days, until the cell growth rate recovers and they reach approximately 80% confluency. This may take several passages.

-

Once the cells have adapted, increase the concentration of this compound by a factor of 1.5 to 2.

-

Repeat steps 2 and 3, gradually increasing the this compound concentration over a period of several months. The development of a resistant cell line can take from 6 to 12 months or longer.

-

If significant cell death is observed at a new concentration, maintain the cells at the previous, lower concentration for a few more passages before attempting to increase the dose again.

-

At each stage of increased resistance, it is crucial to cryopreserve vials of the cells as backups.

-

The final concentration of this compound should be significantly higher than the initial IC50 of the parental cell line (e.g., 10-fold or higher).

Confirmation and Characterization of Resistance

Objective: To quantify the level of resistance in the newly established cell line and to isolate clonal populations for further detailed analysis.

Protocol:

-

IC50 Determination in Resistant Cells: Perform a cell viability assay (as described in Protocol 1) on the established this compound-resistant cell line and the parental cell line in parallel.

-

Calculate Fold Resistance: The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A fold resistance of greater than 3-5 is generally considered significant.

-

Single-Cell Cloning (Optional but Recommended): To ensure a homogenous population of resistant cells, it is advisable to isolate single-cell clones using the limiting dilution method.

-

Serially dilute the resistant cell suspension to a concentration of approximately 10 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. This statistically results in approximately one cell per well.

-

Incubate the plates and monitor for the growth of single colonies.

-

Expand the colonies from wells that initially contained a single cell.

-

Confirm the IC50 of the clonal populations.

-

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from studies that have established resistance to topoisomerase I inhibitors in various cancer cell lines. This data can serve as a benchmark for what to expect when generating this compound-resistant cell lines.

| Parental Cell Line | Drug | Final Drug Concentration | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |

| S1 (Colon Cancer) | Irinotecan | 20 µM | 0.668 µM | 31.78 µM | ~47-fold | |

| HCT116 (Colon Cancer) | SN-38 | >100 nM | 5 nM | >100 nM | >20-fold | |

| HT29 (Colon Cancer) | SN-38 | N/A | N/A | N/A | 55-fold | |

| LoVo (Colon Cancer) | SN-38 | N/A | N/A | N/A | 20-fold | |

| MDA-MB-231 (Breast Cancer) | SN-38 | 68.2 nM | 3.6 nM | 25.2 nM | 7-fold | |

| MCF-7 (Breast Cancer) | SN-38 | 36 nM | 3.7 nM | 33.6 nM | 9-fold | |

| NCI-H460 (Lung Cancer) | Topotecan | 10 nM | N/A | N/A | N/A | |

| OC-NYH (SCLC) | Topotecan | N/A | N/A | N/A | >6-fold |

Mechanisms of Resistance and Signaling Pathways

Resistance to topoisomerase I inhibitors like this compound is multifactorial. The primary mechanisms include:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), which actively pump the drug out of the cell, reducing its intracellular concentration.

-

Alterations in Topoisomerase I: Decreased expression or mutations in the TOP1 gene can lead to a reduced amount of the drug target or a target that no longer binds the drug effectively.

-

Enhanced DNA Damage Repair: Cancer cells can upregulate DNA repair pathways to more efficiently fix the DNA strand breaks caused by topoisomerase I inhibitors.

-

Inhibition of Apoptosis: Alterations in apoptotic pathways can make cancer cells more resistant to drug-induced cell death.

The following diagram illustrates the key signaling pathways involved in resistance to topoisomerase I inhibitors.

Caption: Key signaling pathways in this compound resistance.

Conclusion

The successful establishment of this compound-resistant cancer cell lines is a valuable tool for cancer research and drug development. The protocols and information provided in this application note offer a comprehensive guide for researchers to generate these essential in vitro models. The characterization of these cell lines will undoubtedly contribute to a deeper understanding of the mechanisms of resistance to topoisomerase I inhibitors and aid in the development of more effective anticancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line [frontiersin.org]

- 5. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Afeletecan Dosage in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afeletecan (formerly known as BAY 56-3722) is a water-soluble camptothecin derivative that acts as a topoisomerase I inhibitor.[1][2][3] Like other camptothecins, its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex. This leads to the formation of an enzyme-drug-DNA ternary complex, which inhibits the religation of single-strand DNA breaks generated during DNA replication.[1][2] The collision of the replication fork with this stabilized complex results in double-strand DNA breaks, ultimately triggering apoptosis and cell death. The carbohydrate moiety in this compound's structure is designed to stabilize the active lactone form of the camptothecin in the bloodstream.

While clinical development of this compound was discontinued, its preclinical data and the extensive research on other topoisomerase I inhibitors provide a strong foundation for designing in vivo studies. These notes and protocols are designed to guide researchers in establishing appropriate dosage and experimental design for this compound and other novel camptothecin derivatives in in vivo animal models. The provided protocols are based on established methodologies for similar compounds, such as irinotecan, topotecan, and the active metabolite SN-38.

Quantitative Data Summary

The following tables summarize typical dosage ranges and pharmacokinetic parameters for commonly used topoisomerase I inhibitors in mouse models. This data can serve as a starting point for dose-range-finding studies for this compound.

Table 1: Reported In Vivo Dosages of Topoisomerase I Inhibitors in Mouse Models

| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |

| Irinotecan | Nude Mice | Human Tumor Xenografts | 10 mg/kg | Intravenous (i.v.) | Daily for 5 days, repeated every 21 days (three cycles) | |

| Irinotecan | Nude Mice | Human Neuroblastoma Xenograft | 59 mg/kg (1/3 LD50) | Intraperitoneal (i.p.) | Three doses at 4-day intervals | |

| Irinotecan | Nude Mice | Human Neuroblastoma Xenograft | 404 mg/kg (1/3 LD50) | Oral (p.o.) | Three doses at 4-day intervals | |

| Irinotecan | Xenograft Mice | Pediatric MLL-Rearranged ALL | 40 mg/kg | Intraperitoneal (i.p.) | Three times per week | |

| Topotecan | Nude Mice | Human Tumor Xenografts | 1.5 mg/kg (MTD) | Oral (p.o.) | 5 days per week for 12 weeks | |

| Topotecan | Nude Mice | Ovarian Carcinoma Xenograft | 0.625 mg/kg/day | Intraperitoneal (i.p.) | Daily for 20 days | |

| SN-38 | MCF-7 Bearing Mice | Breast Cancer | 8 mg/kg | Intravenous (i.v.) | On days 9, 11, 13, and 15 post-inoculation | |

| SN-38 | Bcap-37 Bearing Mice | Breast Cancer | 1 mg/kg | Intragastric | Daily | |

| SN-38 | Male Mice | N/A (Metabolomics study) | 20 mg/kg/day | Intraperitoneal (i.p.) | Daily for one week | |

| Liposomal SN-38 | CD2F1 Mice | N/A (Toxicity study) | 5.0 - 7.5 mg/kg/day (MTD) | Intravenous (i.v.) | Daily for 5 days |

Table 2: Representative Pharmacokinetic Parameters of Topoisomerase I Inhibitors in Mice

| Compound | Parameter | Value | Animal Model | Reference |

| Liposomal SN-38 | Elimination half-life (t½) | 6.38 h | CD2F1 Mice | |

| Liposomal SN-38 | Volume of distribution (VdSS) | 2.55 L/kg | CD2F1 Mice | |

| Frondoside A | Cmax (i.v. at 100 µg/kg) | 129 nM | CD2F1 Mice | |

| Frondoside A | Cmax (i.p. at 100 µg/kg) | 18.3 nM | CD2F1 Mice |

Signaling Pathways

Topoisomerase I inhibitors induce apoptosis through the DNA damage response pathway. The stabilization of the topoisomerase I-DNA cleavage complex leads to DNA strand breaks, which are recognized by cellular DNA damage sensors like ATM and ATR kinases. This initiates a signaling cascade that can lead to cell cycle arrest, DNA repair, or, in the case of extensive damage, apoptosis.

Caption: this compound-induced DNA damage and apoptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vivo experiments. These should be adapted based on the specific research question, tumor model, and institutional animal care and use committee (IACUC) guidelines.

In Vivo Xenograft Efficacy Study

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Human cancer cell line of interest

-

Immunocompromised mice (e.g., Nude, SCID)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional)

-

This compound (or other test compound)

-

Vehicle control

-

Calipers

-

Anesthetic (e.g., isoflurane)

-

Syringes and needles (27-30 gauge)

Procedure:

-

Cell Culture: Culture human cancer cells under standard conditions until they reach 70-80% confluency.

-

Cell Preparation:

-

Wash cells with PBS and detach using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5-10 x 10⁶ cells per 100 µL. Keep on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice according to IACUC approved protocols.

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow.

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).

-

Prepare this compound in a suitable vehicle. The choice of vehicle should be based on the solubility of the compound and preliminary toxicity testing.

-

Administer this compound at the predetermined dose and schedule via the desired route (e.g., i.v., i.p., or p.o.).

-

Administer the vehicle control to the control group using the same volume, route, and schedule.

-

-

Data Collection:

-

Continue to monitor tumor volume and body weight 2-3 times per week.

-

Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

-

-

Endpoint:

-

Euthanize the mice when tumors reach the maximum size allowed by IACUC protocols, or if they show signs of significant toxicity (e.g., >20% body weight loss).

-

Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

-

Caption: Experimental workflow for a xenograft efficacy study.

Pharmacokinetic (PK) Study

This protocol describes a basic pharmacokinetic study in mice to determine key parameters of this compound.

Materials:

-

Mice (species and strain as used in efficacy studies)

-

This compound

-

Vehicle

-

Syringes and needles

-

Blood collection tubes (e.g., heparinized or EDTA-coated)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Dosing:

-

Administer a single dose of this compound to a cohort of mice (n=3-5 per time point) via the intended clinical route (e.g., i.v. or p.o.).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Blood can be collected via retro-orbital bleeding, tail vein, or cardiac puncture (terminal).

-

-

Plasma Preparation:

-

Immediately centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

-

Analyze the plasma samples to determine the drug concentration at each time point.

-

-

Data Analysis:

-

Plot the plasma concentration-time data.

-

Use pharmacokinetic modeling software to calculate key PK parameters such as:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)

This protocol is for determining the maximum tolerated dose (MTD) of this compound. The MTD is defined as the highest dose that does not cause unacceptable toxicity, often characterized by a certain percentage of body weight loss (e.g., <20%) and the absence of other severe clinical signs.

Materials:

-

Healthy, non-tumor-bearing mice

-

This compound

-

Vehicle

-

Syringes and needles

Procedure:

-

Dose Selection:

-

Select a range of doses based on in vitro cytotoxicity data and literature on similar compounds. A common approach is to use a dose-escalation design.

-

-

Dosing and Observation:

-

Administer single or multiple doses of this compound to small groups of mice (n=3-5 per dose level).

-

Observe the animals daily for a set period (e.g., 14-21 days) for clinical signs of toxicity, including:

-

Changes in body weight

-

Changes in food and water consumption

-

Behavioral changes (e.g., lethargy, agitation)

-

Physical appearance (e.g., ruffled fur, hunched posture)

-

Mortality

-

-

-

Data Collection:

-

Record body weights daily.

-

At the end of the observation period, euthanize the animals and perform a gross necropsy.

-

Collect blood for hematology and clinical chemistry analysis.

-

Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.

-

-

MTD Determination:

-

Analyze the data to identify the dose level at which unacceptable toxicity is observed.

-

The MTD is typically the dose level just below the one that causes significant adverse effects.

-

Conclusion